3-Bromo-4-nitrophenol
Overview
Description
3-Bromo-4-nitrophenol: is an organic compound with the molecular formula C6H4BrNO3 and a molecular weight of 218.005 g/mol . It is characterized by the presence of a bromine atom at the third position and a nitro group at the fourth position on a phenol ring. This compound is a yellow to brown solid and is known for its applications in various chemical reactions and industrial processes .
Mechanism of Action
Target of Action
Nitrophenols, a group to which 3-bromo-4-nitrophenol belongs, are known to interact with various enzymes and proteins within the cell .
Mode of Action
Nitrophenols typically exert their effects by interfering with the normal functioning of cellular enzymes and proteins .
Biochemical Pathways
A related compound, 2-chloro-4-nitrophenol, has been reported to be degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity, as indicated by the Log Po/w value, is 1.05 .
Result of Action
Nitrophenols are generally toxic and can cause cellular damage .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of 3-bromophenol: One common method to prepare 3-bromo-4-nitrophenol involves the nitration of 3-bromophenol. This process typically uses concentrated nitric acid and sulfuric acid as reagents.
Industrial Production Methods:
- Industrial production of this compound often involves large-scale nitration processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: 3-Bromo-4-nitrophenol can undergo further electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and nitro) on the phenol ring.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at controlled temperatures.
Reduction: Tin and hydrochloric acid or catalytic hydrogenation.
Nucleophilic Substitution: Amines or thiols in the presence of a base.
Major Products:
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 3-Bromo-4-nitrophenol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Biological Studies: It is used in biological studies to investigate the effects of brominated and nitrated phenols on biological systems.
Industry:
Dye Manufacturing: It is used in the production of dyes and pigments due to its chromophoric properties.
Polymer Industry: It is used as a monomer or additive in the production of specialty polymers.
Comparison with Similar Compounds
2-Bromo-4-nitrophenol: Similar structure but with the bromine atom at the second position.
4-Bromo-2-nitrophenol: Similar structure but with the nitro group at the second position.
3-Nitrophenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness:
- The presence of both bromine and nitro groups on the phenol ring makes 3-bromo-4-nitrophenol highly reactive and versatile in various chemical reactions. This dual functionality is not present in many similar compounds, making it unique for specific applications .
Properties
IUPAC Name |
3-bromo-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYVPWPBRABKAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203167 | |
Record name | Phenol, 3-bromo-4-nitro- (8CI)(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5470-65-5 | |
Record name | 3-Bromo-4-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-BROMO-4-NITROPHENOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27960 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 3-bromo-4-nitro- (8CI)(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-nitrophenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3X638NTR8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-bromo-4-nitrophenol a challenging molecule to synthesize, and what alternative synthetic routes have been explored?
A1: The presence of both a hydroxy group and a nitro group on the phenol ring complicates the direct synthesis of this compound. Both groups direct electrophilic aromatic substitution reactions, but with opposing regioselectivity. The hydroxy group, being a strong activating group, directs electrophilic attack to the ortho and para positions, while the nitro group, being a strong deactivating group, directs it to the meta position. This makes it difficult to selectively introduce a bromine atom at the desired 3-position.
Q2: Beyond its use as a synthetic intermediate, are there any studies on the solubility properties of this compound?
A: While primarily known as a precursor for further synthesis, a study published in [] Journal of Chemical & Engineering Data investigated the solubility of this compound in water and acetone. Understanding the solubility behavior of organic compounds is crucial for various applications, including crystallization, purification, and formulation development.
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